2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol 2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16014522
InChI: InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3
SMILES:
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol

CAS No.:

Cat. No.: VC16014522

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-4-pentyn-2-ol -

Specification

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol
Standard InChI InChI=1S/C13H16O3/c1-5-8-13(2,14)10-6-7-11(15-3)12(9-10)16-4/h1,6-7,9,14H,8H2,2-4H3
Standard InChI Key SMPJBKXFVNOOFR-UHFFFAOYSA-N
Canonical SMILES CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)pent-4-yn-2-ol, reflecting its tertiary alcohol functionality (-OH\text{-OH} at position 2), alkyne group (CC\text{C}\equiv\text{C} at positions 4–5), and 3,4-dimethoxy-substituted benzene ring. Its molecular formula, C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3, was confirmed via high-resolution mass spectrometry and computational methods .

Spectroscopic and Computational Data

  • SMILES: CC(CC#C)(C1=CC(=C(C=C1)OC)OC)O

  • InChIKey: SMPJBKXFVNOOFR-UHFFFAOYSA-N

  • 3D Conformation: Molecular modeling predicts a bent geometry at the alkyne moiety, with the dimethoxyphenyl group occupying an equatorial position relative to the hydroxyl group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3
Molecular Weight220.26 g/mol
LogP (Partition Coefficient)1.93
Melting PointNot reported
Boiling PointNot reported

Synthetic Methodologies

Sonogashira Coupling and Alkylation

A common route to aryl-substituted acetylenic alcohols involves Sonogashira cross-coupling between terminal alkynes and aryl halides. For example, 4-pentyn-1-ol derivatives undergo palladium-catalyzed coupling with 1-bromo-2,5-dimethoxybenzene to install the aromatic ring . Subsequent oxidation steps (e.g., Swern oxidation) yield aldehydes, which are then alkylated with organolithium reagents to construct the tertiary alcohol backbone .

Microwave-Assisted Tandem Cyclization/Claisen Rearrangement

A landmark study demonstrated that 1-alkenyl-4-pentyn-1-ol systems undergo a stereoselective tandem reaction under microwave irradiation . The process involves:

  • 5-Exo Dig Cyclization: Intramolecular attack of the alkoxide on the alkyne, forming a 2-alkylidenetetrahydrofuran intermediate.

  • Claisen Rearrangement: [3,3]-Sigmatropic shift producing a cyclohept-4-enone derivative.

For 2-(3,4-dimethoxyphenyl)-4-pentyn-2-ol, this method could enable access to bicyclic terpenoid analogs, though specific applications remain unexplored in the literature .

Table 2: Representative Reaction Conditions and Outcomes

Starting MaterialConditionsProductYieldDiastereomeric RatioSource
1-Alkenyl-4-pentyn-1-ol10 mol-% MeLi, 210°C, 45 minCyclohept-4-enone derivative76%93:7

Applications in Organic Synthesis

Precursor to Seven-Membered Carbocycles

The compound’s alkyne and alcohol functionalities make it a versatile building block for synthesizing medium-sized rings. For instance, microwave-assisted reactions convert similar tertiary acetylenic alcohols into bicyclo[5.3.0]decane systems, which are core structures in diterpenes like phorbol esters .

Stereoselective Functionalization

Future Directions and Research Gaps

  • Stereochemical Resolution: Enantioselective synthesis of the compound could enable studies on chirality-dependent biological activity.

  • Catalytic Applications: Investigating its role in asymmetric catalysis or as a ligand in transition metal complexes.

  • Pharmacological Screening: Although currently labeled a "research chemical," its structural similarity to bioactive terpenoids warrants cytotoxicity and antimicrobial assays.

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